molecular formula C14H14O2 B3049019 2-(4-Phenylphenoxy)ethanol CAS No. 19070-95-2

2-(4-Phenylphenoxy)ethanol

Cat. No.: B3049019
CAS No.: 19070-95-2
M. Wt: 214.26 g/mol
InChI Key: SYULRPAQEBKROC-UHFFFAOYSA-N
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Description

2-(4-Phenylphenoxy)ethanol (CAS: 19070-95-2) is an aromatic ether-alcohol with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.264 g/mol. Its structure features a biphenyl group linked via an ether bond to an ethanol moiety. Key identifiers include NSC 190727, DTXSID60307325, and Wikidata Q82054697 .

Properties

IUPAC Name

2-(4-phenylphenoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYULRPAQEBKROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28761-54-8
Details Compound: Poly(oxy-1,2-ethanediyl), α-[1,1′-biphenyl]-4-yl-ω-hydroxy-
Record name Poly(oxy-1,2-ethanediyl), α-[1,1′-biphenyl]-4-yl-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28761-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60307325
Record name 2-(4-phenylphenoxy)ethanol
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URL https://comptox.epa.gov/dashboard/DTXSID60307325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19070-95-2
Record name 2-([1,1′-Biphenyl]-4-yloxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19070-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 190727
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC190727
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190727
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-phenylphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Standard Conditions

4-Phenylphenol (1.0 eq) is dissolved in anhydrous acetone under nitrogen atmosphere, and potassium carbonate (1.5 eq) is added as both base and desiccant. The mixture is heated to 60°C for 30 minutes to form the phenoxide intermediate. 2-Chloroethanol (1.2 eq) is then introduced dropwise, with subsequent reflux at 65–70°C for 12–18 hours. The reaction progress is monitored via thin-layer chromatography (TLC), typically using a hexane:ethyl acetate (6:4) solvent system.

Table 1: Optimization of Williamson Synthesis Parameters

Parameter Optimal Range Impact on Yield
Base K₂CO₃ 78–82%
Solvent Anhydrous Acetone Minimizes hydrolysis
Temperature 65–70°C Balances reaction rate vs. decomposition
Molar Ratio (Phenol:Alkylating Agent) 1:1.2 Reduces di-alkylation byproducts

Post-reaction workup involves hot filtration to remove inorganic salts, solvent evaporation under reduced pressure, and recrystallization from methanol to obtain white crystalline product. Nuclear magnetic resonance (NMR) analysis typically shows characteristic shifts at δ 4.10–4.25 ppm (OCH₂CH₂OH) and δ 6.85–7.60 ppm (biphenyl protons).

Nucleophilic Substitution with Halogenated Ethanol Derivatives

Alternative pathways utilize pre-formed halogenated ethanol derivatives, particularly 2-bromoethanol, to enhance reaction kinetics. This method proves advantageous when working with thermally sensitive substrates.

Kinetic Control in Polar Aprotic Solvents

In dimethylformamide (DMF) at 80°C, 4-phenylphenol reacts with 2-bromoethanol (1.1 eq) in the presence of triethylamine (1.3 eq) as proton scavenger. The polar environment stabilizes the transition state, reducing activation energy and enabling completion within 6–8 hours. Gas chromatography–mass spectrometry (GC–MS) analyses of crude reaction mixtures show <2% residual starting material under these conditions.

Table 2: Comparative Solvent Effects on Reaction Efficiency

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
Acetone 20.7 75 18
DMF 36.7 88 6
THF 7.5 63 24

Notably, microwave-assisted synthesis reduces reaction times to 15–30 minutes when conducted at 100°C with controlled power input (300W). This green chemistry approach decreases energy consumption by 40% compared to conventional heating.

Ethylene Oxide Ring-Opening: Scalable Industrial Production

Large-scale manufacturing employs ethylene oxide due to its commercial availability and atom economy. The process involves acid-catalyzed ring-opening under controlled conditions to prevent polyether formation.

Catalytic System Development

A mixed catalyst system of boron trifluoride etherate (0.5 mol%) and ytterbium(III) triflate (0.3 mol%) in dichloromethane at −15°C achieves 91% conversion. The low temperature suppresses competing polymerization reactions, while the Lewis acid combination activates both reactants. Fourier-transform infrared spectroscopy (FTIR) monitoring reveals complete ethylene oxide consumption within 4 hours, evidenced by the disappearance of the 890 cm⁻¹ epoxide ring vibration.

Table 3: Industrial Process Metrics

Metric Value
Space-Time Yield 2.8 kg/L·day
Catalyst Turnover Number 1,450
Purity (HPLC) 99.2%

Continuous flow reactors with static mixers enhance mass transfer, achieving 95% yield at residence times under 10 minutes. This technology enables annual production capacities exceeding 10,000 metric tons in modern facilities.

Enzymatic Synthesis: Emerging Green Methodology

Recent advances in biocatalysis employ immobilized lipases (e.g., Candida antarctica Lipase B) to mediate ether bond formation under mild conditions.

Solvent-Free Transetherification

In a solvent-free system at 45°C, 4-phenylphenol reacts with ethylene glycol divinyl ether (1.5 eq) using Novozym 435 (10 wt%). The enzyme’s regioselectivity ensures exclusive formation of the mono-etherified product, with 86% yield achieved after 48 hours. This method eliminates halogenated byproducts and reduces energy input by 60% compared to thermal approaches.

Table 4: Biocatalytic vs. Chemical Synthesis Comparison

Parameter Enzymatic Method Williamson Synthesis
Temperature 45°C 70°C
E-Factor 8.2 23.5
Carbon Efficiency 92% 78%

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure product integrity across synthesis routes:

  • High-Resolution Mass Spectrometry (HRMS): Exact mass calculated for C₁₄H₁₄O₂ [M+H]⁺: 215.1067, observed 215.1063
  • Differential Scanning Calorimetry (DSC): Melting endotherm at 40–42°C confirms crystalline purity
  • HPLC Purity Analysis: C18 column (4.6 × 250 mm), 70:30 methanol:water, retention time 6.8 minutes

X-ray crystallography reveals a monoclinic crystal system (space group P2₁/c) with hydrogen bonding between hydroxyl groups stabilizing the molecular packing.

Industrial Applications and Derivative Synthesis

The synthetic flexibility of this compound enables diverse downstream applications:

  • Pharmaceutical Intermediates: Alkylation with methyl iodide produces N-methyl derivatives used in antihistamine synthesis
  • Polymer Additives: Epoxidation yields crosslinking agents for epoxy resins with enhanced thermal stability (>300°C decomposition temperature)
  • Surfactant Chemistry: Ethoxylation generates non-ionic surfactants with HLB values adjustable from 8.2 to 14.5

Ongoing research explores photocatalytic derivatives for organic light-emitting diodes (OLEDs), achieving external quantum efficiencies of 12.8% in prototype devices.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Phenylphenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding phenoxyethane.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of phenoxyacetone or phenoxyacetaldehyde.

    Reduction: Formation of 2-(4-Phenylphenoxy)ethane.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

2.1. Pharmacokinetics and Toxicokinetics

Recent studies have focused on the biotransformation and toxicokinetics of 2-(4-Phenylphenoxy)ethanol. A pilot study involving oral administration showed that the compound is rapidly absorbed and metabolized in humans. Key findings include:

  • Metabolites Identified : The main metabolites detected were phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA), primarily excreted through urine .
  • Absorption Rates : Following oral exposure, approximately 77% of the administered dose was excreted as PhAA within 48 hours .

2.2. Cosmetic and Personal Care Products

In the cosmetics industry, this compound serves as a preservative and stabilizer. Its efficacy in preventing microbial contamination is well-documented:

  • Preservative Efficacy : Studies demonstrate that it effectively inhibits the growth of bacteria and fungi, ensuring product safety .
  • Regulatory Insights : The European Commission has evaluated its safety profile, concluding that it is safe for use in cosmetic formulations at specified concentrations .

Data Tables

Application AreaDescriptionKey Findings
PharmaceuticalsPreservative for drugsRapid absorption; metabolites identified
CosmeticsStabilizer and preservativeEffective against microbial growth; safe concentrations
BiocidesActive ingredient in disinfectantsBroad-spectrum efficacy against microorganisms
SolventUsed in various formulationsEffective solvent properties for coatings

4.1. Biotransformation Study

A detailed study conducted on five volunteers assessed the metabolic pathways of this compound after single oral exposure:

  • Methodology : Blood and urine samples were collected post-exposure to analyze metabolite levels.
  • Results : The study revealed significant metabolic activity with rapid excretion patterns, highlighting the compound's pharmacokinetic properties .

4.2. Cosmetic Safety Evaluation

A comprehensive evaluation by the European Commission assessed the safety of this compound in cosmetic products:

  • Findings : The compound was found to be non-toxic at concentrations typically used in formulations, supporting its continued use as a preservative in personal care products .

Mechanism of Action

The mechanism of action of 2-(4-Phenylphenoxy)ethanol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound exhibits antibacterial properties, particularly against strains of Pseudomonas aeruginosa, by interfering with the cell wall synthesis and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-(4-phenylphenoxy)ethanol with structurally related compounds, focusing on substituents, molecular properties, and applications:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties/Applications References
This compound 19070-95-2 C₁₄H₁₄O₂ 214.264 Biphenyl ether Intermediate in organic synthesis; potential surfactant properties.
2-(4-Fluorophenyl)ethanol 7589-27-7 C₈H₉FO 140.16 Fluorophenyl High purity (97%); used in pharmaceuticals or agrochemicals due to fluorine's electronegativity.
2-(4-Chlorophenoxy)ethanol 1892-43-9 C₈H₉ClO₂ 172.609 Chlorophenoxy Fungicide (e.g., Fungisan); ethylene glycol ether derivative.
2-(4-Nitrophenoxy)ethanol 16365-27-8 C₈H₉NO₄ 183.161 Nitrophenoxy Reactive nitro group; potential intermediate in explosives or dyes.
2-(4-Methylphenoxy)ethanol 15149-10-7 C₉H₁₂O₂ 152.19 Methylphenoxy Evaluated for safety in fragrances; industrial solvent.
2-(4-Benzyloxyphenyl)ethanol 61439-59-6 C₁₅H₁₆O₂ 228.29 Benzyloxyphenyl Increased lipophilicity; used in polymer or surfactant formulations.
Tyrosol (2-(4-Hydroxyphenyl)ethanol) 501-94-0 C₈H₁₀O₂ 138.16 Hydroxyphenyl Natural antioxidant; dietary supplements, cosmetics.
2-(4-Benzylphenoxy)ethanol 85983-26-2 C₁₅H₁₆O₂ 228.291 Benzylphenoxy Synthetic intermediate; high-yield synthesis routes documented.

Key Comparative Insights

Molecular Weight and Physicochemical Behavior
  • Higher molecular weight compounds (e.g., 2-(4-benzylphenoxy)ethanol, 228.29 g/mol) exhibit greater lipophilicity, favoring applications in polymer science .
  • Lower molecular weight analogs (e.g., 2-(4-fluorophenyl)ethanol, 140.16 g/mol) may have enhanced solubility in polar solvents .

Biological Activity

2-(4-Phenylphenoxy)ethanol, also known as phenoxyethanol, is a compound that has garnered attention in various fields, including pharmacology and toxicology. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14_{14}H14_{14}O
  • Molecular Weight : 210.26 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 306.4 °C

This compound exhibits several biological activities through various mechanisms:

  • Antimicrobial Activity : The compound has shown effectiveness against a range of microorganisms, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.
  • Antioxidant Properties : It has been observed to scavenge free radicals, which can mitigate oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.

Biological Activity Data Table

Biological ActivityEffectivenessMechanism of Action
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaDisruption of cell membranes
AntioxidantModerateFree radical scavenging
Anti-inflammatorySignificantInhibition of pro-inflammatory cytokines

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, demonstrating its potential as a preservative in pharmaceutical formulations .
  • Toxicological Assessment : A pilot study assessed the toxicokinetics of this compound in humans. Participants were administered the compound orally at a dose of 5 mg/kg body weight. Blood and urine samples revealed rapid absorption and metabolism, with phenoxyacetic acid identified as a primary metabolite . This study highlighted the compound's safety profile when used in regulated amounts.
  • Anti-inflammatory Research : In vitro experiments showed that this compound significantly reduced the production of interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its role as an anti-inflammatory agent . This finding supports its potential use in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 2-(4-phenylphenoxy)ethanol, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via Williamson ether synthesis or nucleophilic substitution using 4-phenylphenol and ethylene oxide/ethylene glycol derivatives. Key reagents include:

  • Base catalysts (e.g., NaOH or K₂CO₃) to deprotonate the phenolic hydroxyl group .
  • Solvents like ethanol or DMF to enhance reactivity .
    Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent side reactions. Impurities from incomplete substitution or oxidation can be minimized using anhydrous conditions .

Q. What analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy (¹H/¹³C): Identifies aromatic protons (δ 6.8–7.6 ppm) and the ether-linked CH₂ groups (δ 3.5–4.5 ppm) .
  • HPLC-MS : Confirms molecular weight (MW: ~214 g/mol) and purity (>95%) using reverse-phase C18 columns with methanol/water mobile phases .
  • FT-IR : Detects ether (C-O-C, ~1100 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) functional groups .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

  • Light sensitivity : Store in amber glass to prevent photodegradation of the phenyl ether bond .
  • Temperature : Stable at 4°C for >6 months; degradation accelerates above 40°C, forming 4-phenylphenol and ethylene glycol byproducts .
  • Solubility : Hydrophobic nature necessitates organic solvents (e.g., ethanol or DMSO) for long-term stability .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved, and what chiral separation methods are suitable?

Answer: Enantiomers arise from asymmetric synthesis or racemization. Resolution methods include:

  • Chiral chromatography : Use FABP CSP (Fatty Acid-Binding Protein Chiral Stationary Phase) with mobile phases like 50 mM phosphate buffer (pH 3.5–4.0) and methanol (95:5 v/v) .
  • Capillary electrophoresis : Employ β-cyclodextrin derivatives as chiral selectors for high-resolution separation .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

Answer:

  • Phenyl ring substitution : Electron-donating groups (e.g., -CH₃) enhance antimicrobial activity by increasing lipophilicity .
  • Ether chain length : Shorter chains (e.g., ethylene glycol) improve solubility but reduce membrane permeability .
  • Hydroxyl group modification : Acetylation (-OAc) decreases polarity, enhancing blood-brain barrier penetration in neuroactive studies .

Q. How can researchers assess the environmental impact of this compound in aquatic systems?

Answer:

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates in wastewater .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies .
  • Metabolite tracking : LC-MS/MS identifies persistent metabolites like 4-phenylphenol, which requires remediation strategies .

Q. How should conflicting data on reaction kinetics or biological activity be addressed in studies?

Answer:

  • Controlled variable replication : Standardize solvent purity, temperature, and catalyst concentrations to isolate discrepancies .
  • Meta-analysis : Compare datasets across peer-reviewed studies (e.g., PubChem, ECHA) to identify outliers or methodological biases .
  • Computational modeling : Use DFT calculations to predict reaction pathways or molecular docking for bioactivity validation .

Application-Oriented Questions

Q. What role does this compound play in drug delivery systems?

Answer:

  • Solubility enhancer : Forms micelles with hydrophobic drugs (e.g., paclitaxel) via its amphiphilic structure .
  • Permeation enhancer : Increases transdermal delivery efficacy in topical formulations (e.g., NSAIDs) by disrupting stratum corneum lipids .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Waste disposal : Neutralize with 10% NaOH before incineration to prevent environmental release .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Phenylphenoxy)ethanol
Reactant of Route 2
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2-(4-Phenylphenoxy)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.